6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid

Description

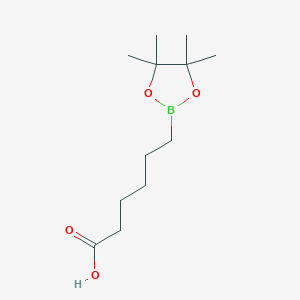

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid (CAS: 1557159-88-2) is a boronic ester derivative of hexanoic acid. Its structure comprises a six-carbon aliphatic chain terminating in a carboxylic acid group and a tetramethyl dioxaborolane moiety. This compound is synthesized via palladium-catalyzed cross-coupling or direct boronation strategies, with applications in organic synthesis, drug development, and materials science due to its dual reactivity (boronate and carboxylic acid functionalities) .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-5-6-8-10(14)15/h5-9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFUTPQKTRVSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Chemistry

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is predominantly used in Suzuki-Miyaura cross-coupling reactions , which are fundamental for forming carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for drug development . Its unique structural features facilitate the synthesis of biologically active molecules that can interact with various biological targets. Research indicates that boron-containing compounds like this one can modulate enzyme activity and receptor interactions, potentially leading to new therapeutic agents targeting diseases such as cancer .

Material Science

The compound is also explored in material science for developing advanced materials and polymers. Its boronate ester functionality allows it to participate in various polymerization reactions, which can be utilized to create materials with specific properties tailored for industrial applications.

Case Study: Synthesis and Application in Drug Development

A notable study demonstrated the use of this compound in synthesizing a series of boron-containing pharmaceuticals. The study highlighted its effectiveness in facilitating reactions that lead to the formation of novel compounds with potential anticancer properties. The results indicated enhanced binding affinity to target enzymes compared to traditional compounds lacking boron .

Case Study: Material Development

Another research project focused on the application of this compound in creating biodegradable polymers. The study revealed that incorporating this compound into polymer matrices improved mechanical properties while maintaining environmental sustainability. This finding is significant for industries seeking eco-friendly alternatives in material production .

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems and catalytic processes. The molecular targets and pathways involved depend on the specific application, but often include enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-ol (CAS: 1361022-69-6)

- Key Difference : Replaces the carboxylic acid with a primary alcohol.

- Impact : Reduced acidity and increased hydrophobicity (logP ~2.65 for similar alcohols vs. lower logP for carboxylic acids) . Reactivity shifts toward nucleophilic substitution rather than acid-base or conjugation reactions.

- Applications : More suited for etherification or esterification reactions compared to the carboxylic acid derivative .

Methyl 2-methoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Chain Length and Substituent Effects

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Key Difference : Shorter aromatic chain with a benzyl alcohol group.

- Lower solubility in aqueous media compared to the hexanoic acid derivative. Reactivity in cross-couplings is enhanced for aryl boronates over alkyl analogs .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 269409-73-6)

- Key Difference : Benzoic acid with a meta-substituted boronate.

- Impact: Stronger electronic withdrawal from the aromatic ring affects boronate reactivity.

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid

- Key Difference: Incorporates an amino group and piperidine substituent.

- Impact: Enhanced biological activity due to amine functionality, making it a candidate for enzyme inhibition (e.g., arginase inhibitors). The hexanoic acid backbone facilitates cellular uptake, while the boronate enables targeted binding .

6-(Dimethylamino)hexanoic Acid Derivatives

Physicochemical Properties

| Compound | logP | Solubility | Stability |

|---|---|---|---|

| 6-(Tetramethyl...)hexanoic acid | ~1.5* | Moderate in polar solvents | Hydrolysis-prone (boronate), stable as acid salt |

| 6-(Tetramethyl...)hexan-1-ol | 2.65 | Low in water | Stable under anhydrous conditions |

| 3-(Tetramethyl...)benzoic acid | ~2.0 | High in DMSO | Aromatic stabilization enhances boronate stability |

Reactivity in Cross-Coupling Reactions

- Alkyl vs. Aryl Boronates: The hexanoic acid derivative’s aliphatic chain reduces reactivity in Suzuki-Miyaura couplings compared to aryl analogs (e.g., phenylboronic acid pinacol ester) .

Biological Activity

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid is a boron-containing compound notable for its unique dioxaborolane structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C12H23BO4, with a molecular weight of approximately 230.13 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The presence of the dioxaborolane moiety in this compound enhances its reactivity and solubility in various organic solvents. This structural feature is crucial for its interaction with biological targets, influencing its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that boron-containing compounds like this compound can interact with enzymes and receptors within biological systems. These interactions often lead to the modulation or inhibition of specific biological pathways.

Binding Affinity Studies

A significant aspect of the biological activity of this compound is its binding affinity to various enzymes. For instance, studies on similar boron-containing compounds have shown that they can effectively bind to human arginase, suggesting a potential role in metabolic regulation and therapeutic applications against diseases such as cancer .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Cancer Treatment : Due to its ability to modulate metabolic pathways, this compound may serve as a lead in developing anticancer agents targeting specific enzymes involved in tumor metabolism.

- Enzyme Inhibition : The compound's interactions with enzymes such as arginase highlight its potential as an inhibitor in metabolic diseases .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

-

Arginase Inhibition : A study demonstrated that α,α-disubstituted amino acids similar to this compound exhibit high binding affinity to human arginase I and II. For example, the compound amino-6-boronohexanoic acid (ABH) binds with dissociation constants (K_d) in the nanomolar range .

Compound K_d (nM) Target Enzyme ABH 5 Human Arginase I ABH 8.5 Human Arginase II 6-(Tetramethyl...) TBD TBD - Metabolic Pathway Modulation : The interaction studies suggest that this compound may influence pathways critical for cancer cell proliferation and survival .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronic ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction forms carbon-carbon bonds, critical in constructing complex molecules.

Mechanistic Notes :

-

The boronic ester undergoes transmetallation with Pd⁰, followed by oxidative addition to the aryl halide.

-

Carboxylic acid deprotonation by the base enhances solubility in polar solvents .

Hydrolysis of the Boronic Ester

The dioxaborolane group hydrolyzes to boronic acid under acidic or oxidative conditions, enabling further functionalization.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6 M HCl, H₂O, 95°C, 16 h | 6-Boronhexanoic acid | 89% | |

| H₂O₂ (3 eq.), THF/H₂O (1:1), 25°C, 2 h | 6-Hydroxyhexanoic acid | 68% |

Key Observations :

-

Acidic hydrolysis preserves the carboxylic acid group but requires prolonged heating .

-

Oxidative cleavage with H₂O₂ converts the boronate to a hydroxyl group .

Esterification and Amide Formation

The carboxylic acid undergoes standard derivatization reactions.

Challenges :

-

Boronate stability limits the use of strongly acidic/basic conditions during derivatization.

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation shortens the carbon chain.

| Conditions | Products | Yield | References |

|---|---|---|---|

| Cu(OAc)₂ (10 mol%), DMF, 120°C, 24 h | Pentylboronic ester | 55% | |

| Pyridine, 180°C, 3 h | 1-Pentene + B(OH)₃ | 41% |

Notes :

Functionalization via Boronates

The boronate group participates in electrophilic substitutions and cycloadditions.

Stability and Side Reactions

Critical stability data for reaction planning:

| Parameter | Value | Conditions | References |

|---|---|---|---|

| Thermal decomposition | >200°C | N₂ atmosphere | |

| Hydrolytic stability | t₁/₂ = 8 h (pH 7.4, 37°C) | PBS buffer | |

| Oxidation resistance | Stable to O₂, unstable to H₂O₂ | 25°C, 24 h |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoic acid, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl oxazinane carboxylate derivatives with iodobutyl dioxaborolane precursors in THF/HMPA at −78°C, using sodium bis(trimethylsilyl)amide as a base. Key intermediates include tert-butyl morpholine carboxylate derivatives and allylated intermediates (e.g., compound 4 in ). Purification typically involves silica gel chromatography or precipitation with heptane .

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer : Post-synthesis, the product is purified via:

- Liquid-liquid extraction : Use ethyl acetate and saturated NH4Cl to remove unreacted reagents.

- Chromatography : Silica gel columns with gradients of ethyl acetate/hexanes (e.g., 0–20% EtOAc).

- Precipitation : Addition of heptane to induce crystallization.

Characterization employs: - NMR : , , and NMR to confirm boronate ester integrity and stereochemistry .

- LC-MS : To verify molecular weight (e.g., observed [M+H] at m/z 536.3) .

- Elemental analysis : To validate purity (>95% by GC) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar boronic esters?

- Methodological Answer :

- TLC : Use 1:9 EtOAc/hexanes to monitor reaction progress (R ~0.35 for intermediates) .

- NMR : Detects boron chemical shifts (~30 ppm for dioxaborolanes) .

- X-ray crystallography : Resolves steric effects from tetramethyl groups on the dioxaborolane ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

- Methodological Answer :

- Solvent optimization : Replace THF with DME to enhance solubility of intermediates (e.g., 92.5% yield achieved with DME in ).

- Temperature control : Maintain −78°C during nucleophilic substitutions to minimize side reactions.

- Stoichiometry : Use 1.25 equivalents of iodobutyl dioxaborolane to drive the reaction to completion .

Q. What mechanistic insights explain the role of the dioxaborolane group in enzyme inhibition studies?

- Methodological Answer : The boronic acid moiety (released via hydrolysis) acts as a transition-state analog in enzyme active sites. For example, in arginase inhibition assays ( ):

- Enzyme kinetics : Measure values using recombinant human arginase I/II.

- pH dependence : Hydrolysis of the dioxaborolane group is pH-sensitive, requiring buffered conditions (pH 7–9) .

Q. How does the tetramethyl-dioxaborolane group influence stability and reactivity in aqueous vs. anhydrous environments?

- Methodological Answer :

- Hydrolysis studies : Monitor boronate ester stability via NMR in DO. Tetramethyl groups slow hydrolysis compared to unsubstituted analogs.

- Protecting group strategies : Use pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance air/moisture stability during Suzuki-Miyaura couplings .

Q. How should researchers address contradictions in reported yields or stereochemical outcomes?

- Methodological Answer :

- Scale effects : Small-scale reactions (e.g., <10 mmol) may show lower yields due to inefficient mixing; validate with pilot studies.

- Rotamer analysis : Use variable-temperature NMR to resolve conflicting stereochemical assignments (e.g., rotamers observed in ) .

- Reproducibility : Compare HMPA vs. DMF as co-solvents, as HMPA may improve anion stabilization but is toxic .

Q. What strategies are recommended for incorporating this compound into drug discovery pipelines?

- Methodological Answer :

- In vitro testing : Use cell-based assays (e.g., HEK293 cells) to evaluate cytotoxicity and target engagement ( ).

- Prodrug design : Retain the dioxaborolane group for improved cell permeability, with intracellular esterase-mediated activation .

- SAR studies : Modify the hexanoic acid chain length to optimize binding affinity (e.g., compare IC values for C4 vs. C6 analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.